1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE

Description

BenchChem offers high-quality 1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2Cl2O2/c11-7-6-10(16-4-2-14)8(12)5-9(7)15-3-1-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJLUNFUSYBNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)OCCCl)Br)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409963 | |

| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178557-12-5 | |

| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene, a key chemical intermediate in the synthesis of potent 5-HT2 receptor agonists. This document delves into its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, its critical role in medicinal chemistry, and essential safety and handling procedures. The information presented herein is intended to empower researchers and drug development professionals with the technical knowledge required for the effective and safe utilization of this versatile reagent.

Chemical Identity and Physicochemical Properties

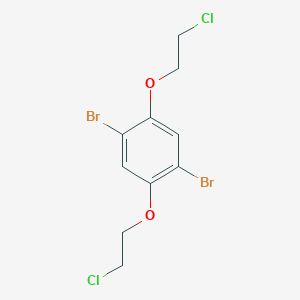

1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene, identified by the CAS Number 178557-12-5 , is a halogenated aromatic ether.[1] Its structure is characterized by a central benzene ring substituted with two bromine atoms and two 2-chloroethoxy groups at the 1, 4, 2, and 5 positions, respectively. An alternative name for this compound is 1,4-Dibromo-2,5-bis(2-chloroethoxy)benzene.[1]

A thorough understanding of its physicochemical properties is paramount for its application in synthetic chemistry. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| CAS Number | 178557-12-5 | [1] |

| Molecular Formula | C₁₀H₁₀Br₂Cl₂O₂ | [1] |

| Molecular Weight | 392.90 g/mol | [1] |

| Appearance | Off-White Solid | ECHEMI |

| Boiling Point | 407.4 ± 40.0 °C at 760 mmHg | ECHEMI |

| Density | 1.7 ± 0.1 g/cm³ | ECHEMI |

| Flash Point | 200.2 ± 27.3 °C | ECHEMI |

| Refractive Index | 1.569 | ECHEMI |

| Topological Polar Surface Area | 18.5 Ų | ECHEMI |

| XLogP3 | 4.4 | ECHEMI |

Synthesis Protocol: A Self-Validating Approach

The synthesis of 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is a two-step process commencing with the bromination of hydroquinone, followed by a Williamson ether synthesis. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Diagram of Synthesis Workflow

Caption: A two-step synthesis of the target compound.

Step 1: Synthesis of 2,5-Dibromohydroquinone (Precursor)

The initial step involves the electrophilic aromatic substitution of hydroquinone with bromine to yield 2,5-dibromohydroquinone. The hydroxyl groups of hydroquinone are activating and ortho-, para-directing, leading to substitution at the 2 and 5 positions.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Dissolution: Charge the flask with hydroquinone and a suitable solvent such as glacial acetic acid. Stir the mixture until the hydroquinone is fully dissolved.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel. Maintain the temperature below 10°C during the addition to control the exothermic reaction and minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

-

Purification: The crude 2,5-dibromohydroquinone can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline solid.

Step 2: Synthesis of 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene

This step employs the Williamson ether synthesis, a robust and widely used method for forming ethers. The phenoxide ions generated in situ from 2,5-dibromohydroquinone act as nucleophiles, attacking the electrophilic carbon of 1-bromo-2-chloroethane in an SN2 reaction.

Experimental Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Reagent Addition: Charge the flask with the synthesized 2,5-dibromohydroquinone, a suitable base (e.g., anhydrous potassium carbonate or sodium hydride), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The base is crucial for deprotonating the hydroxyl groups to form the more nucleophilic phenoxide.

-

Alkylation: Add 1-bromo-2-chloroethane to the reaction mixture. Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 80-100°C for DMF) and maintain for several hours. The use of a primary alkyl halide (1-bromo-2-chloroethane) favors the desired SN2 pathway over the competing E2 elimination.

-

Reaction Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of the product spot.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

-

Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with water and brine to remove the solvent and any inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene as an off-white solid.

Application in the Synthesis of 5-HT2 Receptor Agonists

The primary and most significant application of 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is as a crucial building block in the synthesis of potent 5-HT2 receptor agonists.[1] These agonists are of high interest in neuroscience research and drug development for their potential therapeutic applications in treating various psychiatric and neurological disorders.

Mechanistic Role in Synthesis

The two chloroethoxy side chains of 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene serve as reactive handles for the construction of more complex molecular architectures. The terminal chlorine atoms are susceptible to nucleophilic substitution by various amines. This reaction is fundamental to the formation of the ethylamine side chain, a common pharmacophore in many 5-HT2 receptor agonists.

Illustrative Synthetic Pathway

Caption: General synthetic route to 5-HT2 agonists.

The synthesis typically proceeds by reacting 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene with a suitable primary or secondary amine. This reaction, often carried out at elevated temperatures in a polar solvent, displaces the chlorine atoms to form a diamine derivative. This intermediate can then undergo further chemical transformations, such as intramolecular cyclization or coupling with other moieties, to yield the final, pharmacologically active 5-HT2 receptor agonist. The bromine atoms on the benzene ring can also be utilized for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents to fine-tune the pharmacological profile of the target molecule.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are imperative when handling 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene.

Safety and Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.

-

Spill Management: In case of a spill, avoid dust formation. Wear appropriate PPE and a self-contained breathing apparatus if necessary.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is a valuable and versatile intermediate for the synthesis of potent 5-HT2 receptor agonists. Its well-defined chemical properties and predictable reactivity make it an essential tool for medicinal chemists and drug discovery scientists. By adhering to the detailed synthesis and safety protocols outlined in this guide, researchers can effectively and safely leverage this compound to advance the development of novel therapeutics targeting the serotonergic system.

References

Sources

1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE molecular weight

An In-depth Technical Guide to 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene: Molecular Profile, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene, a halogenated aromatic compound of significant interest to the chemical and pharmaceutical research communities. Central to its identity is its molecular weight of approximately 392.90 g/mol .[1] This document delineates the compound's core physicochemical properties, proposes a robust synthetic pathway with detailed protocols, and explores its primary application as a key intermediate in the synthesis of potent 5-HT2 receptor agonists.[1][2][3] Furthermore, it outlines standard analytical methodologies for structural verification and purity assessment, alongside essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical reagent.

Core Molecular Profile and Physicochemical Properties

1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene, also known by its alternate name 1,4-Dibromo-2,5-bis(2-chloroethoxy)benzene, is a substituted benzene derivative with the chemical formula C₁₀H₁₀Br₂Cl₂O₂.[1][2][4] Its molecular weight is a fundamental property, critical for stoichiometric calculations in synthesis, quantitative analysis, and characterization by mass spectrometry.

The presence of multiple halogen atoms (two bromine, two chlorine) creates a distinct isotopic pattern in mass spectrometry, which serves as a powerful tool for its identification. The calculated exact mass of the most abundant isotopic combination is 389.84246 u, while the average molecular weight considering natural isotopic abundance is 392.90 u.[1][2]

Molecular Structure

The structure consists of a central benzene ring substituted with two bromine atoms at positions 2 and 5, and two 2-chloroethoxy groups at positions 1 and 4.

Caption: 2D structure of 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene.

Table of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 178557-12-5 | [1][2] |

| Molecular Formula | C₁₀H₁₀Br₂Cl₂O₂ | [1][2] |

| Molecular Weight | 392.90 g/mol | [1] |

| Exact Mass | 391.84041 u | [2] |

| Monoisotopic Mass | 389.84246 u | [2] |

| Appearance | Off-White Solid | [2] |

| Density | ~1.7 g/cm³ | [2] |

| Boiling Point | 407.4 °C at 760 mmHg | [2] |

| Flash Point | 200.2 °C | [2] |

| XLogP3 | 4.4 | [2] |

Proposed Synthesis and Mechanistic Considerations

While specific proprietary synthesis methods may vary, a logical and established route for preparing 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is via a Williamson ether synthesis. This classic organic reaction is highly reliable for forming ether linkages. The proposed pathway starts from the commercially available 2,5-dibromohydroquinone and 1-bromo-2-chloroethane.

Causality of Reagent Selection:

-

Starting Materials: 2,5-dibromohydroquinone provides the core aromatic structure, while 1-bromo-2-chloroethane serves as the source of the 2-chloroethoxy side chains.

-

Base: A moderately strong base such as potassium carbonate (K₂CO₃) is used to deprotonate the hydroxyl groups of the hydroquinone, forming a more nucleophilic phenoxide intermediate. This is crucial for the subsequent nucleophilic substitution reaction.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Williamson Ether Synthesis

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dibromohydroquinone (1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) and a suitable volume of dry DMF to create a stirrable slurry.

-

Alkylation: Add 1-bromo-2-chloroethane (2.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

-

Validation: Confirm the structure and purity of the final product using the analytical methods described in Section 4.

Application as a Precursor in Drug Discovery

The primary documented application of 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is as a reagent or intermediate in the preparation of potent 5-HT2 receptor agonists.[1][2][3] The 5-HT (serotonin) receptors, particularly the 5-HT2 subfamily, are crucial targets in neuroscience for developing treatments for depression, psychosis, and other CNS disorders.

The molecular structure is well-suited for this purpose:

-

Bromine Atoms: The two bromine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of diverse molecular fragments to build a larger, more complex agonist molecule.

-

Chloroethoxy Side Chains: The chloroethoxy groups can be retained in the final structure to influence pharmacokinetic properties or can be further functionalized, for example, by substitution of the chlorine atom with amines to introduce basic centers common in many CNS drugs.

Caption: Role as a building block in synthesizing complex molecules.

Analytical Characterization Protocols

To ensure the identity and purity of synthesized 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene, a combination of analytical techniques is essential.

Protocol 1: Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Sample Prep: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer.

-

Expected Result: The spectrum should show a characteristic cluster of peaks corresponding to the molecular ion [M]+ or protonated molecule [M+H]+. The pattern will be defined by the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), confirming the elemental composition and matching the calculated molecular weight of ~392.90 g/mol .

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H NMR and ¹³C NMR.

-

Sample Prep: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The proton spectrum is expected to be simple due to the molecule's symmetry. Key signals should include a singlet for the two equivalent aromatic protons and two triplets for the inequivalent methylene protons of the chloroethoxy chains.

-

¹³C NMR Analysis: The carbon spectrum will show distinct peaks for the aromatic carbons (some attached to Br/O, others to H) and the two different aliphatic carbons of the side chains.

Safety, Handling, and Storage

Proper handling of 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is critical. Based on available safety data, the compound presents several hazards.

GHS Hazard Summary

| Hazard Class | Statement | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [5][6] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [5][6] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [6] |

| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | [6] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[6]

Conclusion

1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is a highly functionalized aromatic compound whose molecular weight of 392.90 g/mol is just the beginning of its chemical identity. Its true value lies in its structural features—specifically, the strategically placed bromine atoms and chloroethoxy side chains that make it an adaptable and potent building block. For researchers in medicinal chemistry and drug discovery, particularly those targeting the serotonergic system, this compound offers a reliable starting point for the synthesis of complex and potentially therapeutic molecules. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential safely and effectively.

References

Sources

1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE structure

An In-depth Technical Guide to 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene, a halogenated aromatic ether. It is intended for researchers, medicinal chemists, and materials scientists who require a deeper understanding of this compound's properties and its utility as a synthetic intermediate. We will delve into its core chemical structure, logical synthetic pathways, key applications, and the necessary protocols for safe handling and characterization, ensuring a blend of theoretical knowledge and practical insight.

Core Chemical Identity and Properties

1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is a symmetrically substituted benzene derivative. The central aromatic ring is heavily functionalized with two bromine atoms and two 2-chloroethoxy side chains, making it a versatile building block in organic synthesis. The bromine atoms can participate in various cross-coupling reactions, while the chloroethoxy chains offer sites for further nucleophilic substitution or can be used to impart specific solubility and electronic properties to larger molecules.

Molecular Structure

The molecule consists of a central benzene ring substituted at positions 1 and 4 with chloroethoxy groups (–O–CH₂–CH₂–Cl) and at positions 2 and 5 with bromine atoms.

Caption: Chemical structure of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene.

Physicochemical Data Summary

The following table summarizes the key computed and reported properties of this compound. These values are critical for planning reactions, purification, and for understanding the compound's behavior in various systems.

| Property | Value | Source |

| CAS Number | 178557-12-5 | [1][2] |

| Molecular Formula | C₁₀H₁₀Br₂Cl₂O₂ | [1][2] |

| Molecular Weight | 392.90 g/mol | [1][2] |

| Appearance | Off-White Solid | [2] |

| Topological Polar Surface Area | 18.5 Ų | [2] |

| XLogP3 | 4.4 | [2] |

| Boiling Point (Est.) | 407.4 ± 40.0 °C at 760 mmHg | [2] |

| Density (Est.) | 1.7 ± 0.1 g/cm³ | [2] |

| Alternate Name | 1,4-Dibromo-2,5-bis(2-chloroethoxy)benzene | [1] |

Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a chemically sound and common approach for preparing this molecule is via a Williamson ether synthesis. This method is reliable for forming aryl ethers from a phenol (or in this case, a hydroquinone) and an alkyl halide.

Proposed Synthetic Pathway

The synthesis logically starts from 2,5-dibromohydroquinone and an alkylating agent like 1-bromo-2-chloroethane. The choice of a weak base and an appropriate solvent is crucial for reaction efficiency.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol and Causality

The following protocol is based on established methods for similar etherifications.[3]

-

Reaction Setup : To a round-bottom flask, add 2,5-dibromobenzene-1,4-diol (1 equiv.), potassium carbonate (K₂CO₃, 4 equiv.), and a suitable polar aprotic solvent such as butanone or DMF.

-

Causality : 2,5-dibromohydroquinone is the core aromatic scaffold. K₂CO₃ is a mild base sufficient to deprotonate the hydroxyl groups, forming a more nucleophilic phenoxide. A strong base like NaOH could lead to side reactions. A polar aprotic solvent is chosen to dissolve the ionic intermediates without participating in the reaction.[3]

-

-

Addition of Alkylating Agent : Add an excess of 1-bromo-2-chloroethane (at least 3 equivalents) to the mixture.

-

Causality : 1-bromo-2-chloroethane is the source of the chloroethoxy group. An excess is used to drive the reaction to completion and favor the di-substituted product. The bromine atom is a better leaving group than chlorine, ensuring the reaction occurs at the bromo- position.

-

-

Reaction Conditions : The mixture is degassed and charged with nitrogen before being heated to reflux for 24-48 hours.[3]

-

Causality : Heating provides the necessary activation energy for the Sₙ2 reaction. An inert atmosphere (nitrogen) prevents potential oxidation of the hydroquinone derivative at high temperatures.

-

-

Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Causality : TLC provides a rapid and effective way to qualitatively assess the conversion of reactants to products, preventing unnecessary heating or premature termination of the reaction.

-

-

Workup and Purification : After cooling, the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel.

-

Causality : This standard workup procedure removes inorganic byproducts and unreacted reagents. Column chromatography is essential to separate the desired di-substituted product from any mono-substituted intermediates and other impurities, ensuring high purity.[3]

-

Applications in Research and Development

The strategic placement of reactive halogen atoms and ether linkages makes 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene a valuable intermediate in several advanced fields.

Precursor for Serotonin Receptor Agonists

The primary documented application of this compound is as a key reagent in the multi-step synthesis of potent 5-HT₂ receptor agonists.[1][2][4] The chloroethoxy side chains can be converted into more complex functionalities, such as amino groups, which are common in pharmacologically active molecules targeting aminergic receptors. The dibrominated core allows for further structural modifications to optimize binding affinity and selectivity.

Monomer for Conjugated Polymers

The structure is highly relevant to the field of organic electronics. Halogenated benzene derivatives are fundamental building blocks for creating conjugated polymers like poly(p-phenylene vinylene) (PPV) and its derivatives.[5][6] These materials are investigated for use in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors.[7][8]

The bromine atoms on the ring can be used in polymerization reactions such as Suzuki or Stille coupling, while the ether side chains enhance the solubility and processability of the resulting polymer.[9][10]

Caption: Role as a monomer in organic electronics material synthesis.

Safety and Handling Protocols

As with any halogenated aromatic compound, proper safety precautions are mandatory. The information below is compiled from safety data sheets for structurally related chemicals and general laboratory best practices.[11][12][13]

Hazard Identification

| Hazard Type | Description | Precautionary Action |

| Skin Contact | May cause skin irritation. May be harmful if absorbed through the skin.[12] | Wear chemical-impermeable gloves (e.g., nitrile). Wash thoroughly after handling.[11] |

| Eye Contact | May cause eye irritation.[12] | Wear safety glasses or goggles. |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation.[12] | Work in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation.[11] |

| Ingestion | May be harmful if swallowed.[12] | Do not eat, drink, or smoke in the laboratory. |

| Environmental | Discharge into the environment should be avoided.[12] | Dispose of waste according to local, state, and federal regulations. |

Self-Validating Handling Protocol

This protocol ensures safety through built-in checks and procedures.

-

Preparation : Before handling, ensure a chemical fume hood is operational. Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.

-

Personal Protective Equipment (PPE) : Don a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling : Conduct all weighing and transfers of the solid compound within the fume hood to contain dust and vapors.[11]

-

Spill Response : In case of a spill, keep personnel away and upwind.[11] Do not allow the product to enter drains.[12] Collect the spillage with an inert absorbent material and place it in a sealed container for chemical waste disposal.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

-

Disposal : Dispose of unused material and contaminated items as hazardous chemical waste through an approved disposal plant.

References

-

Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PubMed Central, NIH. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Scholarworks@UNIST. [Link]

-

Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene). NIH. [Link]

-

A Novel Synthesis of Bromobenzenes Using Molecular Bromine. PubMed Central, NIH. [Link]

-

1,4-Dibromo-2,5-diiodobenzene: A Key Enabler for the Future of Organic Electronics. Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene). University of Houston. [Link]

-

Poly(p-phenylene vinylene) – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. rsc.org [rsc.org]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lee.chem.uh.edu [lee.chem.uh.edu]

- 9. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]

- 11. echemi.com [echemi.com]

- 12. gustavus.edu [gustavus.edu]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical intermediate, 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene (CAS No. 178557-12-5). While detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, this document consolidates available information from reliable chemical databases and outlines the standard methodologies for the experimental determination of its key physical characteristics. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, particularly in the development of novel therapeutics, such as potent 5-HT2 receptor agonists.[1][2]

Introduction and Chemical Identity

1,4-bis(2-chloroethoxy)-2,5-dibromobenzene is a halogenated aromatic ether. Its molecular structure, characterized by a centrally substituted benzene ring, makes it a valuable building block in organic synthesis. The presence of bromo- and chloroethoxy- functional groups provides multiple reactive sites for further chemical transformations.

Chemical Structure:

Figure 1: Chemical structure of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene.

This compound is primarily utilized as a reagent in the synthesis of potent agonists for the 5-HT2 receptor, a key target in the research and development of treatments for various neurological and psychiatric disorders.[1][2]

Tabulated Physical Properties

The following table summarizes the available physical property data for 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene. It is important to note that much of the quantitative data is based on computational predictions and may not reflect experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀Br₂Cl₂O₂ | [1][2] |

| Molecular Weight | 392.90 g/mol | [1][2] |

| Appearance | Off-White Solid | [1] |

| CAS Number | 178557-12-5 | [1][2] |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [1] |

| Boiling Point (Predicted) | 407.4 ± 40.0 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 200.2 ± 27.3 °C | [1] |

| Refractive Index (Predicted) | 1.569 | [1] |

| Topological Polar Surface Area | 18.5 Ų | [1] |

| XLogP3 (Predicted) | 4.4 | [1] |

Experimental Property Determination: Methodologies and Insights

Due to the limited availability of experimental data for the title compound, this section outlines the standard laboratory procedures for determining key physical properties. The insights provided are based on established principles of physical organic chemistry and data from analogous compounds.

Melting Point

The melting point is a critical indicator of a solid compound's purity. For crystalline solids, a sharp melting range (typically < 2 °C) is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

Causality and Field Insights: The presence of impurities typically leads to a depression and broadening of the melting range. For a highly substituted and relatively large molecule like 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene, a melting point above 100 °C would be expected, similar to other crystalline dibrominated benzene derivatives.

Solubility Profile

Understanding the solubility of a compound is paramount for its use in synthesis, purification (e.g., recrystallization), and formulation. The "like dissolves like" principle is a guiding tenet in predicting solubility.

Experimental Workflow: Qualitative Solubility Testing

Figure 2: Workflow for qualitative solubility determination.

Expected Solubility Profile: Based on its structure, 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene is expected to be:

-

Insoluble in water due to its predominantly nonpolar aromatic core and halogen substituents.

-

Soluble in nonpolar organic solvents such as toluene and hexane.

-

Good solubility in moderately polar solvents like dichloromethane and chloroform.

-

Sparingly soluble to soluble in polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate.

-

Likely sparingly soluble in polar protic solvents such as ethanol and methanol at room temperature, with solubility increasing upon heating.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique provides information about the number and chemical environment of hydrogen atoms. For 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene, the expected signals would be:

-

A singlet for the two equivalent aromatic protons.

-

Two triplets for the diastereotopic methylene protons of the chloroethoxy groups, likely showing coupling to each other.

-

-

¹³C NMR: This provides information about the carbon skeleton. The expected spectrum would show distinct signals for the different carbon environments:

-

Two signals for the aromatic carbons (one for the carbon bearing the bromo substituent and one for the carbon bearing the ether linkage).

-

Two signals for the carbons of the chloroethoxy side chains.

-

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key expected vibrational bands for this molecule include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C-O-C stretching (ether): ~1250-1050 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

3.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms and two chlorine atoms.

Crystallographic Data

A search of crystallographic databases did not yield a solved crystal structure for 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene. The determination of its crystal structure through single-crystal X-ray diffraction would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Safety and Handling

While a detailed toxicological profile is not available, it is prudent to handle 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene with the care appropriate for a halogenated organic compound. Standard laboratory safety practices should be employed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1,4-bis(2-chloroethoxy)-2,5-dibromobenzene is a key synthetic intermediate with a physical property profile that is not yet fully characterized in the public domain. This guide has consolidated the available predicted data and outlined the standard experimental procedures for the determination of its melting point, solubility, and spectroscopic characteristics. It is hoped that this information will be a valuable asset to researchers in the fields of medicinal chemistry and materials science.

References

Sources

An In-Depth Technical Guide to the Solubility of 1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE

This guide provides a comprehensive technical overview of the solubility of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene, a key reagent in the synthesis of potent 5-HT2 receptor agonists.[1][2][3] Given the limited availability of specific experimental solubility data for this compound, this document synthesizes foundational principles of solubility, predictive analysis based on its chemical structure, and detailed methodologies for its empirical determination. This resource is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the feasibility of chemical reactions, dictates purification strategies, and influences the bioavailability of drug candidates.[4][5] For a compound like 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene, which serves as a building block in medicinal chemistry, understanding its solubility profile is paramount for optimizing reaction conditions, ensuring efficient downstream processing, and enabling formulation development.

The dissolution of a substance is a thermodynamic process influenced by the interactions between solute and solvent molecules, as well as by external factors such as temperature and pressure.[4][6] The adage "like dissolves like" serves as a primary guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[7][8][9][10]

Physicochemical Profile and Predicted Solubility

A comprehensive understanding of a compound's physicochemical properties is essential for predicting its solubility. The known characteristics of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀Br₂Cl₂O₂ | [1][2] |

| Molecular Weight | 392.90 g/mol | [1][2] |

| Appearance | Off-White Solid | [1] |

| XLogP3 | 4.4 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 6 | [1] |

The high XLogP3 value of 4.4 indicates a significant lipophilic (oil-loving) character, suggesting that 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene will have low solubility in water and other polar solvents.[1] Conversely, its non-polar nature, arising from the dibrominated benzene core and chloroethoxy side chains, predicts good solubility in a range of organic solvents. This prediction is further supported by the solubility profile of the structurally similar compound, 1,4-dibromobenzene, which is known to be soluble in organic solvents like ethanol, acetone, and chloroform, while being practically insoluble in water.[7][11]

Based on these characteristics, a qualitative prediction of solubility in common laboratory solvents is presented below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Toluene, Hexane, Diethyl Ether | High | The non-polar nature of the solute will have favorable interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The ether linkages and chloro groups introduce some polarity, allowing for interaction with polar aprotic solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | The ability of the ether oxygens to act as hydrogen bond acceptors may allow for some solubility, but the overall lipophilicity will limit it. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low (in Water), Potentially Moderate (in DMSO) | The high lipophilicity will lead to very poor aqueous solubility. DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of compounds. |

Experimental Determination of Solubility

To obtain quantitative solubility data, empirical determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[12][13]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the thermodynamic solubility of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene.

Materials:

-

1,4-bis(2-chloroethoxy)-2,5-dibromobenzene

-

Selected solvents (e.g., water, ethanol, acetone, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a constant temperature bath (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24 to 48 hours. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent using the concentration determined from the analysis and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Data Interpretation and Considerations

-

Thermodynamic vs. Kinetic Solubility: The shake-flask method measures thermodynamic solubility, which is the true equilibrium solubility.[5] Kinetic solubility, often measured in high-throughput screening, can be higher due to the formation of supersaturated solutions.

-

Effect of Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[4][14][15] It is crucial to control the temperature during the experiment.

-

Purity of the Compound and Solvent: The purity of both the solute and the solvent can significantly impact the measured solubility.[13]

Visualization of Concepts and Workflows

To aid in the understanding of the principles and procedures discussed, the following diagrams are provided.

Figure 1: Predicted solubility of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene in different solvent classes.

Figure 2: Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While specific, published quantitative solubility data for 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene is scarce, a scientifically sound prediction of its solubility profile can be made based on its physicochemical properties. The compound is anticipated to be highly soluble in non-polar organic solvents and poorly soluble in aqueous media. For researchers and drug development professionals, the detailed experimental protocol provided in this guide offers a robust framework for the empirical determination of its solubility in any solvent of interest. Accurate solubility data is a cornerstone of successful chemical synthesis and pharmaceutical development, and the methodologies outlined herein will empower scientists to generate the critical data required for their research endeavors.

References

-

Solubility - Wikipedia. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. [Link]

-

solubility experimental methods.pptx - Slideshare. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Solubility. [Link]

-

Video: Solubility - Concept - JoVE. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

1,4-Dibromobenzene - Solubility of Things. [Link]

-

Influence of Solvent Nature on the Solubility of Halogenated Alkanes | Request PDF. [Link]

-

Polarity and Solubility of Organic Compounds. [Link]

-

Solubility - Introductory Experiment - YouTube. [Link]

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. [Link]

-

How Does Solvent Polarity Impact Compound Solubility? - YouTube. [Link]

-

1,4-Dibromo-2,5-bis(2-(2-methoxyethoxy)ethoxy)benzene - PubChem. [Link]

-

A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC - NIH. [Link]

-

1,4-Dibromobenzene - Wikipedia. [Link]

-

2,5-Dibromobenzene-1,4-diamine - PubChem. [Link]

-

1,4-Dibromo-2,5-diiodobenzene | C6H2Br2I2 | CID 11123771 - PubChem. [Link]

-

Chemical Properties of 1,4-Dibromo-2-fluorobenzene (CAS 1435-52-5) - Cheméo. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Video: Solubility - Concept [jove.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Solubility [chem.fsu.edu]

An In-Depth Technical Guide to the Synthesis of 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene

This guide provides a comprehensive overview of the synthesis of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene, a key reagent in the development of potent 5-HT2 receptor agonists.[1][2] The synthesis is primarily achieved through a Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document will detail the synthesis of the precursor 2,5-dibromohydroquinone and its subsequent etherification to yield the target molecule. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Strategic Overview of the Synthesis Pathway

The synthesis of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene is a two-step process. The first step involves the bromination of hydroquinone to produce 2,5-dibromohydroquinone. The second, and core, step is a Williamson ether synthesis, where the synthesized 2,5-dibromohydroquinone is reacted with a suitable 2-chloroethylating agent.

The Williamson ether synthesis is an SN2 reaction involving an alkoxide nucleophile and an alkyl halide.[3] In this specific synthesis, the hydroxyl groups of 2,5-dibromohydroquinone are deprotonated by a base to form a phenoxide, which then acts as the nucleophile, attacking the electrophilic carbon of the 2-chloroethylating agent.

Caption: Overall synthesis pathway for 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene.

Synthesis of the Precursor: 2,5-Dibromohydroquinone

A reliable method for the synthesis of 2,5-dibromohydroquinone involves the direct bromination of hydroquinone in glacial acetic acid.[4]

Experimental Protocol:

-

Under a nitrogen atmosphere, dissolve hydroquinone (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a nitrogen inlet and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise to the cooled hydroquinone solution over approximately 20 minutes. A white precipitate will form during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

-

Cool the mixture in an ice bath and collect the white solid by filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield 2,5-dibromohydroquinone.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| Hydroquinone | 1.0 | Starting material |

| Bromine | 2.1 | Brominating agent |

| Glacial Acetic Acid | - | Solvent |

| Temperature | 0°C to RT | Reaction condition |

| Reaction Time | ~12.5 hours | - |

| Expected Yield | ~85% | [4] |

Core Synthesis: 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene via Williamson Ether Synthesis

The etherification of 2,5-dibromohydroquinone is achieved through a Williamson ether synthesis. This reaction is best performed with a primary alkyl halide to favor the SN2 mechanism and avoid competing elimination reactions.[3][5] A suitable base, such as potassium carbonate, is used to deprotonate the hydroxyl groups of the hydroquinone.[6] An aprotic polar solvent like dimethylformamide (DMF) is often employed to enhance the reaction rate.[5]

Caption: Mechanism of the Williamson ether synthesis for the target molecule.

Experimental Protocol:

-

To a stirred solution of 2,5-dibromohydroquinone (1.0 eq) in a suitable solvent such as ethanol or DMF, add anhydrous potassium carbonate (a slight excess, e.g., 2.2-2.5 eq).

-

Add the alkylating agent, such as 1-bromo-2-chloroethane or 2-chloroethanol (a slight excess, e.g., 2.2-2.5 eq).

-

Heat the reaction mixture under reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction (typically several hours to days, as seen in analogous syntheses), cool the mixture to room temperature.[7]

-

Filter the mixture to remove inorganic salts and wash the residue with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| 2,5-Dibromohydroquinone | 1.0 | Starting material |

| 1-Bromo-2-chloroethane or 2-chloroethanol | ~2.2-2.5 | Alkylating agent |

| Potassium Carbonate | ~2.2-2.5 | Base |

| Solvent | - | e.g., Ethanol, DMF |

| Temperature | Reflux | Reaction condition |

| Reaction Time | Varies (monitor by TLC) | - |

Note on Alkylating Agent: While 2-chloroethanol can be used, often a more reactive halide such as 1-bromo-2-chloroethane is preferred to facilitate the SN2 reaction.

Characterization

The final product, 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene, is an off-white solid.[2] Its identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Key Properties:

Safety Considerations

-

Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

2,5-Dibromohydroquinone: May cause skin, eye, and respiratory irritation.[8]

-

Solvents (Glacial Acetic Acid, DMF, Ethanol): Flammable and/or irritants. Handle with care in a well-ventilated area.

-

Alkylating Agents (e.g., 1-bromo-2-chloroethane): These are typically toxic and should be handled with extreme caution in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,5-DIBROMOHYDROQUINONE | 14753-51-6 [chemicalbook.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 2,5-Dibromohydroquinone | C6H4Br2O2 | CID 280945 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene: A Technical Guide

Introduction

1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is a halogenated aromatic ether with the chemical formula C₁₀H₁₀Br₂Cl₂O₂. Its molecular structure features a central benzene ring substituted with two bromine atoms and two 2-chloroethoxy groups at the 1, 4, 2, and 5 positions, respectively. This compound serves as a key reagent in the synthesis of potent 5-HT₂ receptor agonists, highlighting its importance in medicinal chemistry and drug development. A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and for monitoring its reactions.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretations are grounded in fundamental principles and data from structurally analogous compounds.

Molecular Structure and Symmetry

The substitution pattern of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene results in a molecule with a C₂ axis of symmetry. This symmetry element has significant implications for its NMR spectra, as it renders certain atoms chemically equivalent.

Caption: Molecular structure of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is predicted to be relatively simple due to the molecule's symmetry. We anticipate signals in both the aromatic and aliphatic regions.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | Singlet (s) | 2H | Ar-H | The two aromatic protons are chemically equivalent due to the molecule's symmetry. Their chemical shift is influenced by the electron-donating ether groups and the electron-withdrawing bromine atoms. For comparison, the protons in 1,4-dibromobenzene appear as a singlet at approximately 7.29 ppm.[1][2] |

| ~4.30 | Triplet (t) | 4H | O-CH₂ | These protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They are split into a triplet by the adjacent -CH₂Cl group. |

| ~3.90 | Triplet (t) | 4H | CH₂-Cl | These protons are adjacent to an electronegative chlorine atom, causing a downfield shift. They are split into a triplet by the neighboring O-CH₂ group. The chemical shifts for chloroethoxy groups in similar environments are found in this region.[3][4] |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence for ¹H NMR.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Optimize the receiver gain and ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Due to the molecule's symmetry, we expect to see five distinct carbon signals.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-O | The aromatic carbons attached to the oxygen atoms are significantly deshielded due to the electronegativity of oxygen. In 1,4-dibromo-2,5-dimethoxybenzene, these carbons appear around 152 ppm. |

| ~118 | C-H | The aromatic carbons bonded to hydrogen are expected in this region. |

| ~115 | C-Br | The carbons bonded to bromine are shielded by the "heavy atom effect" of bromine.[5] In 1,4-dibromobenzene, these carbons are observed around 122 ppm, but the presence of the ortho-ether group will influence this shift. |

| ~70 | O-CH₂ | The carbon adjacent to the ether oxygen is deshielded and typically appears in the 60-70 ppm range.[6] |

| ~42 | CH₂-Cl | The carbon bonded to chlorine is deshielded by the electronegative halogen and is expected to appear around 40-45 ppm.[7] |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer is recommended.

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set the spectral width to encompass the range of 0-200 ppm.

-

A longer acquisition time and a greater number of scans are necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Sources

- 1. 1,4-Dibromobenzene(106-37-6) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-(2-Chloroethoxy)ethanol(628-89-7) 1H NMR spectrum [chemicalbook.com]

- 4. 1,2-Bis(2-chloroethoxy)ethane(112-26-5) 1H NMR spectrum [chemicalbook.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Chemical Hazards of 1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is a halogenated aromatic ether utilized as a reagent in the synthesis of potent 5-HT2 receptor agonists.[1][2][3] Its complex molecular structure, featuring bromine and chlorine substituents, necessitates a thorough understanding of its chemical hazards to ensure safe handling and mitigate potential risks in a laboratory setting. This guide provides a comprehensive overview of the known and anticipated hazards associated with this compound, drawing from available safety data sheets and toxicological information on structurally related chemicals.

Section 1: Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[4][5] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects. |

Pictograms:

Signal Word: Warning

Section 2: Toxicological Profile

While specific toxicological data for 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is limited, the known hazards of structurally similar compounds and its functional groups provide a basis for a preliminary toxicological assessment. [7]The primary routes of exposure are inhalation, skin contact, and eye contact.

Acute Toxicity:

-

Oral: Data is not available. [8]- Dermal: Data is not available. [8]- Inhalation: Data is not available. [8]May cause respiratory irritation. [4][5][9] Skin and Eye Irritation: The presence of chloroethoxy and dibromobenzene moieties suggests a high potential for irritation upon direct contact. It is classified as a skin and eye irritant. [4][5][6] Carcinogenicity: There is no data available to classify this specific compound's carcinogenicity. [6]Neither IARC, NTP, nor OSHA have listed 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene as a carcinogen. Germ Cell Mutagenicity: No data is available regarding the mutagenic potential of this compound. [5][6] Reproductive Toxicity: No data is available to assess the reproductive toxicity of this substance. [6][10] Specific Target Organ Toxicity (STOT):

-

Single Exposure: May cause respiratory irritation. [4][5]- Repeated Exposure: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. However, prolonged or repeated exposure to similar substances can potentially cause liver and kidney injury.

Section 3: Risk Mitigation and Safety Protocols

A proactive approach to safety is paramount when handling 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. [4][7][11]- Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the frontline defense against chemical exposure.

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. [8] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Impervious gloves (e.g., nitrile, neoprene). | Prevents skin contact and subsequent irritation. |

| Body Protection | A lab coat or chemical-resistant apron. | Protects the body from accidental spills and contamination. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. [4] | Minimizes the risk of inhaling dust or aerosols, preventing respiratory irritation. |

Safe Handling and Storage

-

Handling: Avoid the formation of dust and aerosols. [4][7][11]Use non-sparking tools to prevent ignition. [7][11]Wash hands thoroughly after handling. [4][5][6]- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4][7][11]Keep away from incompatible materials such as strong oxidizing agents. [4]

Spill and Emergency Procedures

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully scoop the absorbed material into a labeled, sealed container for proper disposal. [12] 5. Clean the spill area with soap and water.

-

-

Major Spills:

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4]- Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. [4]- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [4][9]- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [9]

Section 4: Disposal Considerations

Dispose of 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene and its containers in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing. [7]Do not allow this chemical to enter the environment.

Section 5: Experimental Workflow and Hazard Analysis

The following diagram illustrates a logical workflow for conducting a risk assessment prior to using 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene in an experimental setting.

Caption: Risk Assessment Workflow for Chemical Handling.

Conclusion

While 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is a valuable reagent in synthetic chemistry, its potential hazards necessitate a cautious and well-informed approach. By adhering to the guidelines outlined in this technical guide, researchers can significantly minimize risks and ensure a safe working environment. The lack of comprehensive toxicological data underscores the importance of treating this compound with a high degree of care and assuming it may have uncharacterized adverse effects.

References

-

POCH S.A. (2025, April 4). Safety Data Sheet for Bromobenzene. Retrieved from [Link]

-

National Toxicology Program. (n.d.). TR-536: Toxicology and Carcinogenesis Studies of bis(2-Chloroethoxy)methane. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pentachemicals.eu [pentachemicals.eu]

The Strategic Role of 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene in Medicinal Chemistry: A Technical Guide

This in-depth technical guide explores the pivotal role of the chemical intermediate, 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene, in the landscape of modern medicinal chemistry. Primarily serving as a bespoke building block, this compound is instrumental in the synthesis of potent and selective 5-HT2 receptor agonists, a class of molecules with significant therapeutic potential for a range of neurological and psychiatric disorders. This document will elucidate the synthesis, chemical properties, and strategic applications of this key intermediate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility.

Introduction: The Unseen Architect in 5-HT2A Agonist Synthesis

In the quest for novel therapeutics targeting the central nervous system, the serotonin 2A (5-HT2A) receptor has emerged as a critical target. Agonists of this receptor, particularly those of the phenethylamine class, have shown promise in treating conditions such as depression and anxiety. The synthesis of these complex molecules often relies on meticulously designed precursors that introduce specific structural motifs. 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene (CAS No. 178557-12-5) is one such crucial, yet often overlooked, architect in the construction of these potent psychoactive compounds.[1] Its unique structure, featuring a dibrominated benzene core flanked by two 2-chloroethoxy side chains, provides the necessary reactive handles for the elaboration into complex heterocyclic systems.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀Br₂Cl₂O₂ | [1] |

| Molecular Weight | 392.90 g/mol | [1] |

| Appearance | Off-White Solid | [2] |

| CAS Number | 178557-12-5 | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Boiling Point | 407.4 ± 40.0 °C at 760 mmHg | [2] |

| Flash Point | 200.2 ± 27.3 °C | [2] |

| XLogP3 | 4.4 | [2] |

| Topological Polar Surface Area | 18.5 Ų | [2] |

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons, and two triplets for the methylene protons of the chloroethoxy groups.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the aromatic carbons (two substituted and one protonated) and two signals for the carbons of the chloroethoxy side chains.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for C-H stretching of the aromatic ring and alkyl chains, C-O-C stretching of the ether linkages, and C-Br and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would display a characteristic isotopic pattern due to the presence of two bromine and two chlorine atoms.

Synthesis of the Core Intermediate

The primary route to 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene is through a Williamson ether synthesis, a robust and widely used method for forming ethers.[5] This reaction involves the O-alkylation of a deprotonated alcohol (an alkoxide) with an organohalide.[6] In this specific case, the starting material is 2,5-dibromo-1,4-hydroquinone, which is reacted with a suitable chloro- or bromo-ethoxy derivative.

Synthesis of the Precursor: 2,5-Dibromo-1,4-hydroquinone

The synthesis of the hydroquinone precursor is a critical first step.

Caption: Synthesis of 2,5-Dibromo-1,4-hydroquinone.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, 1,4-hydroquinone is dissolved in glacial acetic acid.

-

Bromination: A solution of bromine in glacial acetic acid is added dropwise to the hydroquinone solution with stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice water to precipitate the product.

-

Purification: The crude 2,5-dibromo-1,4-hydroquinone is collected by filtration, washed with water, and can be further purified by recrystallization.

Williamson Ether Synthesis of 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene

The synthesized 2,5-dibromo-1,4-hydroquinone is then subjected to a Williamson ether synthesis to introduce the two 2-chloroethoxy side chains.

Caption: Williamson Ether Synthesis of the target molecule.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,5-dibromo-1,4-hydroquinone in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a suitable base (e.g., potassium carbonate or sodium hydroxide) is added to deprotonate the hydroxyl groups.[7]

-

Addition of Alkylating Agent: 1-Bromo-2-chloroethane is then added to the reaction mixture.

-

Reaction Conditions: The reaction is typically heated to ensure a reasonable rate of reaction.[7] The progress is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene.

Application in the Synthesis of "Fly" Series 5-HT2A Agonists

The primary and most significant role of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene in medicinal chemistry is as a key precursor in the synthesis of a class of potent 5-HT2A agonists known as the "Fly" compounds.[8] A prominent example is 2C-B-FLY.[9] These molecules feature a rigid tetrahydrobenzodifuran core, which is constructed from the chloroethoxy side chains of the precursor.

The "Fly" Scaffold: A Rigidified Phenethylamine